molecular formula C19H20ClFN2O2 B2906660 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride CAS No. 2361636-14-6

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride

Cat. No. B2906660
CAS RN: 2361636-14-6
M. Wt: 362.83
InChI Key: NFSSIKDGPXAZKO-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate; hydrochloride, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). In

Mechanism of Action

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. Specifically, it targets the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. By inhibiting the activity of EGFR, 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride prevents the activation of downstream signaling pathways, which leads to cell death in cancer cells.
Biochemical and physiological effects:
9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of NSCLC. In addition, it has a favorable pharmacokinetic profile, which allows for once-daily dosing. However, like other TKIs, 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride can cause adverse effects such as diarrhea, nausea, and rash.

Advantages and Limitations for Lab Experiments

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride has several advantages for lab experiments. It has a high potency and selectivity for the T790M mutation, which makes it a valuable tool for studying EGFR signaling pathways. However, its high potency can also make it difficult to use in certain assays. In addition, its hydrophobic nature can lead to solubility issues in some experiments.

Future Directions

There are several future directions for the development of 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride. One area of focus is the development of combination therapies that can enhance its efficacy in the treatment of NSCLC. In addition, there is ongoing research to identify biomarkers that can predict response to 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride. Finally, there is interest in exploring the use of 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride in other types of cancer, such as breast cancer and colorectal cancer.

Synthesis Methods

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride is synthesized by reacting 9H-fluoren-9-ylmethanol with 3-fluoroazetidine-3-carboxylic acid, followed by the addition of N,N-dimethylcarbamoyl chloride and triethylamine. The resulting compound is then treated with hydrochloric acid to produce 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride in its hydrochloride salt form.

Scientific Research Applications

9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutations, which are resistant to first-generation EGFR TKIs. In addition, 9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride has also been studied in preclinical models for the treatment of other types of cancer, such as breast cancer and colorectal cancer.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2.ClH/c20-19(10-21-11-19)12-22-18(23)24-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,21H,9-12H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSSIKDGPXAZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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